UlimorelinHydrochlorideHydrate
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Overview
Description
Ulimorelin Hydrochloride Hydrate is a novel small molecule ghrelin agonist. It is being developed primarily for the treatment of gastrointestinal disorders, such as postoperative ileus and diabetic gastroparesis, where the motility of the gastrointestinal tract is severely impaired .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ulimorelin Hydrochloride Hydrate involves the formation of a macrocyclic structure. The key steps include the cyclization of a linear peptide precursor and subsequent modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the correct formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of Ulimorelin Hydrochloride Hydrate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ulimorelin Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a variety of products depending on the functional groups involved .
Scientific Research Applications
Ulimorelin Hydrochloride Hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrocyclic peptide synthesis and modifications.
Biology: It is used to study the ghrelin receptor and its role in gastrointestinal motility.
Medicine: It is being investigated for its potential to treat gastrointestinal disorders such as postoperative ileus and diabetic gastroparesis.
Industry: It is used in the development of new pharmaceuticals targeting gastrointestinal motility disorders
Mechanism of Action
Ulimorelin Hydrochloride Hydrate acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor. By binding to this receptor, it stimulates gastric motility and accelerates gastric emptying. This action is particularly beneficial in conditions like postoperative ileus, where gastrointestinal motility is impaired .
Comparison with Similar Compounds
Similar Compounds
Ghrelin: The endogenous ligand for the growth hormone secretagogue receptor, which also stimulates gastric motility.
Metoclopramide: A prokinetic agent currently marketed for the treatment of gastroparesis.
Domperidone: Another prokinetic agent used to enhance gastrointestinal motility
Uniqueness
Ulimorelin Hydrochloride Hydrate is unique in its selective agonism of the ghrelin receptor, which allows it to effectively stimulate gastrointestinal motility without significantly affecting growth hormone release. This specificity makes it a promising candidate for the treatment of gastrointestinal motility disorders .
Properties
Molecular Formula |
C30H42ClFN4O5 |
---|---|
Molecular Weight |
593.1 g/mol |
IUPAC Name |
6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione;hydrate;hydrochloride |
InChI |
InChI=1S/C30H39FN4O4.ClH.H2O/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19;;/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36);1H;1H2 |
InChI Key |
ZWIXEQBDJMFCMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl |
Origin of Product |
United States |
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